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4-Methoxy-3-methylbenzofuran-2-carboxylic acid

Catalog No.
S8175588
CAS No.
M.F
C11H10O4
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-methylbenzofuran-2-carboxylic acid

Product Name

4-Methoxy-3-methylbenzofuran-2-carboxylic acid

IUPAC Name

4-methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C11H10O4/c1-6-9-7(14-2)4-3-5-8(9)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

MBJKFAUPYMUFOV-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C(=CC=C2)OC)C(=O)O

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)OC)C(=O)O

4-Methoxy-3-methylbenzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O4C_{11}H_{10}O_{4} and a molecular weight of approximately 206.20 g/mol. This compound features a benzofuran core, which is a fused bicyclic structure composed of a benzene ring and a furan ring. The presence of a methoxy group at the para position and a methyl group at the meta position relative to the carboxylic acid group contributes to its unique chemical properties and potential biological activities .

The chemical reactivity of 4-Methoxy-3-methylbenzofuran-2-carboxylic acid can be attributed to the functional groups present:

  • Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, acting as an acid.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Research indicates that 4-Methoxy-3-methylbenzofuran-2-carboxylic acid may exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with similar structures often show antioxidant capabilities, which may help in mitigating oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that derivatives of benzofuran compounds can reduce inflammation.
  • Antimicrobial Activity: There is potential for antimicrobial properties, making it a candidate for further research in pharmacology .

Several synthetic routes have been proposed for the preparation of 4-Methoxy-3-methylbenzofuran-2-carboxylic acid:

  • Friedel-Crafts Acylation: This method involves the acylation of methoxy-substituted phenols followed by cyclization to form the benzofuran structure.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods including thermal or chemical cyclization techniques.
  • Functional Group Transformations: The introduction of functional groups can be achieved through selective substitutions and transformations on the benzofuran scaffold.

4-Methoxy-3-methylbenzofuran-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress and inflammation-related diseases.
  • Chemical Research: It is used as a reference standard in chemical analyses and biological assays.
  • Material Science: Its unique structure may lend itself to applications in developing novel materials or polymers .

Interaction studies involving 4-Methoxy-3-methylbenzofuran-2-carboxylic acid focus on its binding affinity with various biological targets. Preliminary studies suggest:

  • Protein Binding: Investigations into how this compound interacts with proteins may reveal insights into its mechanism of action.
  • Enzyme Inhibition: Studies assessing its potential as an enzyme inhibitor could provide valuable data for therapeutic applications.

Several compounds share structural similarities with 4-Methoxy-3-methylbenzofuran-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
4-MethoxybenzofuranBenzofuranLacks carboxylic acid functionality
3-MethylbenzofuranBenzofuranNo methoxy group present
Methyl 4-methoxybenzoateEsterContains ester functionality instead of carboxylic acid
5-Methoxy-2-benzofurancarboxylic acidBenzofuranDifferent positioning of functional groups

The unique combination of both methoxy and carboxylic functionalities in 4-Methoxy-3-methylbenzofuran-2-carboxylic acid sets it apart from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.05790880 g/mol

Monoisotopic Mass

206.05790880 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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